Euthyral
Description
Structure
2D Structure
Properties
CAS No. |
8061-58-3 |
|---|---|
Molecular Formula |
C30H23I7N2O8 |
Molecular Weight |
1427.8 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO4.C15H12I3NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22)/t2*12-/m00/s1 |
InChI Key |
PVQQWBPTBLFFMS-ILSZIBLNSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
Other CAS No. |
8061-58-3 |
Related CAS |
8065-29-0 (mono-hydrochloride salt) |
Synonyms |
Euthroid Euthyral liotrix Thyreotom Thyrolar thyroxine - triiodothyronine combination thyroxine - triiodothyronine combination, monosodium salt thyroxine, triiodothyronine drug combination triiodothyronine - thyroxine combination |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Thyroid Hormone Action
Thyroid Hormone Receptor Interactions and Ligand Binding Dynamics
The primary mediators of thyroid hormone action are the nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily ub.eduals-journal.com. There are two main TR genes, THRA and THRB, encoding various isoforms, including TRα1, TRβ1, and TRβ2 frontiersin.orgnih.govbioscientifica.com. These receptors are predominantly localized in the nucleus, irrespective of ligand presence nih.gov.
T3 exhibits a significantly higher binding affinity for TRs compared to T4, with dissociation constants for liver nuclear receptors measured at approximately 2 x 10⁻¹⁰ M for T3 and 2 x 10⁻⁹ M for T4 jst.go.jpub.edunih.gov. Upon T3 binding, the TR undergoes a conformational change in its ligand-binding domain, which is crucial for its function ub.eduki.se. In the absence of T3, unliganded TRs typically bind to specific DNA sequences, often as heterodimers with retinoid X receptors (RXRs), and recruit corepressor complexes that suppress basal transcriptional activity ub.edunih.govoup.comcolostate.edu. The binding of T3 to the TR causes the dissociation of these corepressors and facilitates the recruitment of coactivator complexes ub.edunih.govoup.com.
Table 1: Thyroid Hormone Receptor Binding Affinities
| Hormone | Receptor | Dissociation Constant (Kd) | Reference |
| T3 | Nuclear TRs | ~2 x 10⁻¹⁰ M | nih.gov |
| T4 | Nuclear TRs | ~2 x 10⁻⁹ M | nih.gov |
Transcriptional Regulation and Gene Expression Modulation by Thyroid Hormones
The genomic actions of thyroid hormones involve the regulation of gene expression through the interaction of T3-bound TRs with specific DNA sequences known as Thyroid Hormone Response Elements (TREs) als-journal.comoup.comontosight.aipnas.org. TREs are typically composed of two AGGTCA "half-sites" arranged in various configurations, such as direct repeats, palindromes, or inverted repeats, with varying spacer nucleotides ki.secolostate.eduplos.orgpnas.org. The most common and high-affinity binding occurs when TRs form heterodimers with RXRs, which then bind to these TREs ub.eduals-journal.comcolostate.edu.
Upon T3 binding, the TR-RXR heterodimer undergoes a conformational shift, leading to the release of corepressors (e.g., histone deacetylases - HDACs) and the recruitment of coactivator complexes nih.govoup.com. These coactivator complexes often include proteins with histone acetyltransferase (HAT) activity (e.g., SRCs/p160, CBP, p300/CBP) nih.gov. Histone acetylation by HATs promotes a more open chromatin structure, making the DNA more accessible for transcription machinery and thereby stimulating gene transcription als-journal.comnih.gov.
Thyroid hormones can both activate and repress gene transcription ki.se. For positively regulated genes, the unliganded TR represses transcription, and T3 binding induces activation nih.govki.se. Conversely, for negatively regulated genes, the unliganded receptor activates transcription, while the liganded receptor represses it ki.se. This dual regulatory capacity allows for precise control over a wide array of physiological processes, including metabolism, growth, and development ontosight.ai. Examples of genes regulated by thyroid hormones include those involved in metabolic pathways, as well as genes critical for brain development like Hr, Klf9, and Dio3 nih.govbioscientifica.commdpi.com.
Deiodinase Enzyme Systems and Thyroid Hormone Conversion Dynamics
The iodothyronine deiodinases (DIOs) are a family of selenoenzymes that play a critical role in regulating the local and systemic availability of active thyroid hormones by catalyzing the removal of iodine atoms from T4 and T3 frontiersin.orgbioscientifica.comjst.go.jpoup.comnih.govnih.gov. These enzymes control the conversion of the pro-hormone T4 into the active T3, and also the inactivation of T4 and T3 into less active or inactive metabolites frontiersin.orgbioscientifica.comoup.com.
Type 1, 2, and 3 Deiodinase Activity and Substrate Specificity
There are three main types of deiodinases, each with distinct tissue distribution, substrate specificity, and functional roles:
Type 1 Deiodinase (DIO1): DIO1 is primarily expressed in the liver, kidney, and thyroid gland bioscientifica.comcytoplan.co.uknih.govnih.gov. It is unique among deiodinases in that it can catalyze both outer ring deiodination (ORD) of T4 to T3 and inner ring deiodination (IRD) of T4 to reverse T3 (rT3), and T3 to 3,3'-diiodothyronine (B1196669) (T2) bioscientifica.comnih.govnih.govbioscientifica.com. DIO1 is considered important for systemic T3 production and the clearance of rT3 from circulation bioscientifica.comcytoplan.co.uknih.gov. Its activity is sensitive to inhibition by propylthiouracil (B1679721) (PTU) nih.govbioscientifica.com. DIO1 is less efficient in catalyzing T4 conversion compared to DIO2 and DIO3 jst.go.jp.
Type 2 Deiodinase (DIO2): DIO2 is highly efficient and primarily catalyzes the outer ring deiodination of T4 to T3, thereby increasing the local intracellular concentration of active T3 bioscientifica.comjst.go.jpoup.com. It is found in various tissues, including the brain, pituitary, brown adipose tissue, muscle, and thyroid bioscientifica.comcytoplan.co.uknih.govnih.gov. DIO2 plays a crucial role in maintaining tissue-specific T3 levels, particularly in the central nervous system, where it adapts cellular thyroid status to physiological needs bioscientifica.comnih.gov. Its activity is generally upregulated in hypothyroidism and downregulated in hyperthyroidism, contributing to T3 homeostasis nih.gov.
Type 3 Deiodinase (DIO3): DIO3 is the major physiological inactivator of thyroid hormones frontiersin.org. It exclusively catalyzes inner ring deiodination, converting T4 to rT3 and T3 to 3,3'-T2, both of which are biologically inactive frontiersin.orgbioscientifica.comjst.go.jpnih.govoup.comnih.gov. DIO3 is highly expressed in fetal tissues, placenta, and adult brain, where it is thought to protect developing tissues from excessive thyroid hormone exposure frontiersin.orgnih.govnih.govcsic.es. DIO3 shows a substrate preference for T3 over T4, with approximately 10-fold lower Km values for T3 nih.gov.
Table 2: Deiodinase Enzyme Characteristics
| Deiodinase Type | Primary Location(s) | Main Activity | Substrate Specificity | PTU Sensitivity |
| DIO1 | Liver, Kidney, Thyroid | T4 to T3 (ORD), T4 to rT3 (IRD), T3 to T2 (IRD) | T4, rT3, T3 | Yes |
| DIO2 | Brain, Pituitary, Brown Adipose Tissue, Muscle, Thyroid | T4 to T3 (ORD) | T4 | No |
| DIO3 | Fetal tissues, Placenta, Brain | T4 to rT3 (IRD), T3 to T2 (IRD) | T3 > T4 | No |
Role of Selenium in Deiodinase Function
All three deiodinase enzymes (DIO1, DIO2, and DIO3) are selenoenzymes, meaning they contain selenocysteine (B57510) (SeCys) at their active catalytic site frontiersin.orgbioscientifica.comnih.gov. This unique amino acid, which incorporates selenium, is essential for their enzymatic activity and efficiency frontiersin.orgnih.govoup.com. The presence of a specific RNA structure called SECIS (selenocysteine insertion element) in the 3′-UTR of the DIO genes is crucial for the insertion of the selenocysteine residue and for maximal catalytic efficiency frontiersin.org. Substitution of selenocysteine with cysteine can significantly reduce the affinity of deiodinases for their substrates, particularly for DIO2 and DIO3 nih.gov. Therefore, adequate selenium levels are vital for proper thyroid hormone metabolism and action.
Pharmacodynamics and Fundamental Cellular Responses in Research Models
Basic Metabolic Regulation by Thyroxine and Triiodothyronine
Thyroid hormones are key determinants of cellular metabolism and significantly modulate energy expenditure (EE) frontiersin.orgwikipedia.orgnih.govnih.govvcu.edumdpi.com. Their actions contribute to both direct and indirect effects on energy utilization. Direct effects involve the modulation of ATP utilization through metabolic cycles and increased cell membrane ion permeability frontiersin.orgnih.govvcu.edu.
The majority of TH-induced energy expenditure is attributed to indirect effects, which enhance the capacity for EE nih.govvcu.edu. These indirect mechanisms include:
Mitochondrial Biogenesis: THs promote the formation of new mitochondria, thereby increasing the cellular capacity for aerobic respiration unina.itnih.govnih.govvcu.edu. This process involves the stimulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) transcription, a master regulator of mitochondrial biogenesis unina.itnih.gov.
Mitochondrial Uncoupling: THs can reduce metabolic efficiency at the stage of ATP production by activating uncoupling mechanisms nih.govvcu.edu. This involves shunting the proton gradient in the inner mitochondrial membrane, which dissipates energy as heat rather than ATP, contributing to adaptive thermogenesis unina.itnih.govmdpi.com.
Research findings highlight the profound impact of THs on mitochondrial function and energy metabolism. For instance, studies have shown that thyroid hormone action demonstrably changes oxygen consumption both in vitro and in vivo nih.gov.
Thyroid hormones meticulously regulate the balance between anabolic (building up) and catabolic (breaking down) processes for all macronutrients frontiersin.orgwikipedia.orgunina.it.
Lipid Metabolism: THs significantly influence lipid synthesis, mobilization, and degradation, with a more pronounced effect on degradation frontiersin.orgresearchgate.netbioscientifica.com. Key effects include:
Enhanced utilization of lipid substrates researchgate.net.
Increased synthesis and mobilization of triglycerides stored in adipose tissue researchgate.net.
Elevation in the concentration of non-esterified fatty acids (NEFA) researchgate.net.
Increased lipoprotein-lipase activity researchgate.net.
THs can remodel the lipid profile and alter the proportion of fatty acids in skeletal muscle mdpi.com. For example, TH treatment has been shown to reduce the stearic/oleic acid ratio in muscle, similar to the effects induced by physical activity, with increased unsaturated fatty acids linked to improved insulin (B600854) sensitivity and endurance mdpi.com.
Carbohydrate Metabolism: THs stimulate insulin-dependent glucose uptake and promote both gluconeogenesis (glucose production) and glycogenolysis (glycogen breakdown) frontiersin.org. These actions contribute to futile cycles that increase oxygen consumption frontiersin.org.
Protein Metabolism: THs are involved in regulating protein synthesis and catabolism wikipedia.org. Hyperthyroidism is associated with increased protein catabolism, while hypothyroidism leads to reduced protein synthesis wikipedia.orgderangedphysiology.com.
Physiological Feedback Mechanisms and Homeostatic Regulation of Thyroid Hormones
The production and release of thyroid hormones (T3 and T4) are under precise homeostatic control through the hypothalamic-pituitary-thyroid (HPT) axis wikipedia.orgclevelandclinic.orgfrontiersin.orgfrontiersin.orgnih.gov. This intricate feedback system ensures that circulating TH levels remain within a physiological range.
The regulatory cascade begins in the hypothalamus, which secretes thyrotropin-releasing hormone (TRH) clevelandclinic.orgfrontiersin.orgnih.gov. TRH then stimulates the anterior pituitary gland to produce and release thyroid-stimulating hormone (TSH) clevelandclinic.orgfrontiersin.orgfrontiersin.orgnih.gov. TSH, in turn, acts on the thyroid gland, prompting the synthesis and secretion of T4 and T3 clevelandclinic.orgfrontiersin.orgfrontiersin.orgnih.gov.
Crucially, elevated levels of free T4 and T3 exert a negative feedback effect on both the hypothalamus and the pituitary gland wikipedia.orgclevelandclinic.orgfrontiersin.orgfrontiersin.orgnih.gov. This inhibition reduces the release of TRH and TSH, consequently decreasing thyroid hormone production and maintaining hormonal balance clevelandclinic.orgfrontiersin.orgfrontiersin.orgnih.gov. This system ensures the maintenance of optimal hormone levels for various bodily functions frontiersin.orgnih.govwikipedia.org.
Beyond the classical long-loop feedback, ultrashort feedback mechanisms have been identified, where TSH can inhibit its own secretion frontiersin.orgtandfonline.com. Furthermore, deiodinase enzymes (DIO1, DIO2, DIO3) play a vital role in the local, tissue-specific regulation of TH metabolism drugbank.comunina.itmdpi.commdpi.com. These enzymes convert T4 to the active T3 (DIO1, DIO2) or inactivate T3 and T4 (DIO1, DIO3), thereby fine-tuning intracellular TH concentrations unina.itmdpi.commdpi.com.
Receptor-Mediated Effects and Downstream Cellular Responses in In Vitro Systems
Thyroid hormones exert their biological effects through both genomic and non-genomic pathways, which are mediated by specific receptors.
Genomic Effects: The primary mechanism for genomic effects involves the binding of T3 to nuclear thyroid hormone receptors (TRs) wikipedia.orgnih.goveuthyrox-instructions.comoup.com. These TRs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily nih.gov. Upon T3 binding, TRs interact with thyroid hormone response elements (TREs) located in the promoter regions of target genes, thereby regulating gene transcription by recruiting coactivator or corepressor complexes nih.govoup.com. There are two main TR genes, α and β, which encode multiple T3-binding receptor isoforms (α1, β1, β2, and β3). These isoforms exhibit differential expression across tissues and play distinct roles in TH signaling oup.comphysiology.org.
Non-Genomic Effects: In addition to their well-characterized genomic actions, thyroid hormones also mediate rapid, non-genomic effects nih.govmdpi.comnih.govfrontiersin.org. These effects occur within seconds to minutes and are independent of nuclear receptors or de novo protein synthesis nih.govfrontiersin.org. Non-genomic actions can be mediated by receptors located on the plasma membrane or within the cytoplasm frontiersin.org. A notable example is the αvβ3 integrin, which acts as a thyroid hormone receptor on the cell membrane nih.govfrontiersin.org.
Binding of thyroid hormones to αvβ3 integrin can activate various downstream signaling pathways, including:
Mitogen-Activated Protein Kinase (MAPK/ERK1/2): Activation of this pathway can lead to cellular proliferation and angiogenesis nih.govfrontiersin.org.
Phosphatidylinositol 3-Kinase (PI3K): T3 can activate PI3K, which has downstream consequences such as specific gene transcription and modulation of ion pump activity oup.comfrontiersin.org.
In vitro studies have provided significant insights into these receptor-mediated effects, indicating a direct hormonal action on cellular proliferation through these pathways nih.gov.
Pharmacokinetics Research at a Fundamental Level
Mechanisms of Gastrointestinal Absorption of Thyroid Hormones
The oral administration of levothyroxine, a synthetic form of thyroxine (T4), is a common therapeutic approach. However, its absorption from the gastrointestinal tract is incomplete, with estimates suggesting approximately 70-80% of the administered dose is absorbed. The primary sites for absorption are the jejunum and ileum in the small intestine, with minimal absorption occurring in the duodenum. longdom.orgfrontiersin.org The time lag between ingestion and appearance in the plasma suggests that gastric absorption is not a significant pathway. longdom.orgfrontiersin.org
The journey of an oral medication through the gastric environment is a critical precursor to its intestinal absorption. This "gastric phase" involves the disintegration and dissolution of the drug. longdom.org For levothyroxine, the acidic environment of the stomach plays a crucial role in preparing the hormone for efficient absorption in the small intestine. researchgate.net Although not absorbed in the stomach, alterations in gastric physiology can significantly impact the subsequent intestinal uptake of thyroxine. longdom.org
Factors Influencing Absorption Kinetics (e.g., pH, dietary components)
A multitude of factors can influence the rate and extent of thyroid hormone absorption. The acidic environment of the stomach is a key prerequisite for the effective dissolution of levothyroxine tablets, thereby facilitating their subsequent absorption in the small intestine. researchgate.net Consequently, conditions or substances that alter gastric pH can significantly impair absorption.
Dietary Components:
Soybeans and Coffee: Consumption of soybeans and coffee has been shown to reduce the absorption of levothyroxine. nih.govresearchgate.net
Dietary Fiber: A fiber-enriched diet can have an adverse effect on the intestinal absorption of levothyroxine. eur.nlnih.gov
Vitamin C: In contrast, Vitamin C has the potential to increase the absorption of levothyroxine, possibly by lowering the gastric pH. nih.govresearchgate.net
Grapefruit Juice: Ingestion of grapefruit juice has been associated with a decrease in the peak concentration of T4, potentially by inhibiting intestinal transporters like the organic anion transporting polypeptide 1A2 (OATP1A2). nih.gov
Gastrointestinal Conditions:
Disorders such as celiac disease, atrophic gastritis, lactose intolerance, and Helicobacter pylori infection can impede the absorption of levothyroxine. researchgate.netnih.govnih.gov
Concomitant Medications:
Several medications can decrease the absorption of levothyroxine by binding to it in the digestive tract. These include cholestyramine, colesevelam, calcium carbonate, ferrous sulfate (B86663), aluminum hydroxide, and proton pump inhibitors. researchgate.netnih.govresearchgate.net
| Factor | Effect on Absorption | Mechanism of Action (if known) |
|---|---|---|
| Soybeans | Decreased | Interference with absorption process |
| Coffee | Decreased | Interference with absorption process |
| Dietary Fiber | Decreased | Binds to levothyroxine |
| Vitamin C | Increased | Lowers gastric pH, enhancing dissolution |
| Grapefruit Juice | Decreased | Inhibition of intestinal transporters (e.g., OATP1A2) |
| Celiac Disease | Decreased | Malabsorption due to intestinal damage |
| Helicobacter pylori Infection | Decreased | Alteration of gastric environment |
| Proton Pump Inhibitors | Decreased | Increased gastric pH, reducing tablet dissolution |
| Calcium Carbonate | Decreased | Binds to levothyroxine |
| Ferrous Sulfate | Decreased | Binds to levothyroxine |
Distribution and Plasma Protein Binding Dynamics
Once absorbed into the bloodstream, thyroid hormones are extensively bound to plasma proteins. This binding is crucial as it increases the half-life of the hormones and modulates their uptake by peripheral tissues. wikipedia.org Over 99% of the circulating T4 and T3 are bound to these proteins, leaving only a very small fraction in the free, biologically active form. frontiersin.org The strong binding of thyroxine to these proteins contributes to its slow clearance and prolonged half-life. researchgate.net A primary function of these binding proteins is to ensure a uniform distribution of thyroid hormones to all cells within a given tissue. oup.comnih.gov
Role of Thyroxine-Binding Globulin (TBG), Transthyretin, and Albumin
Three main proteins are responsible for the transport of thyroid hormones in the blood:
Thyroxine-Binding Globulin (TBG): This globulin has the highest binding affinity for both T4 and T3. diff.orgwikipedia.org Despite being present in the lowest concentration of the three major binding proteins, TBG carries the majority of T4 in the bloodstream due to its high affinity. diff.orgwikipedia.org TBG has a single binding site for T4 or T3. diff.orgwikipedia.org
Transthyretin (TTR): Also known as thyroxine-binding prealbumin (TBPA), TTR has an intermediate binding affinity for thyroid hormones. frontiersin.org It binds T4 more strongly than T3. diff.org
Albumin: This is the most abundant of the three binding proteins but has the lowest affinity for thyroid hormones. frontiersin.orgresearchgate.net Due to its high concentration, however, it has a high capacity for binding and plays a role in the rapid exchange of T4 with tissues. wikipedia.orgresearchgate.net
The interplay between these proteins provides a buffering system that maintains a stable concentration of free thyroid hormones available to the cells. frontiersin.org
| Protein | Binding Affinity for T4 & T3 | Relative Plasma Concentration | Primary Role |
|---|---|---|---|
| Thyroxine-Binding Globulin (TBG) | Highest | Lowest | Major carrier of T4 in the blood |
| Transthyretin (TTR) | Intermediate | Intermediate | Transports T4 and retinol |
| Albumin | Lowest | Highest | High-capacity binding, facilitates rapid tissue exchange |
Metabolism Pathways and Clearance Mechanisms of Thyroxine and Triiodothyronine
The thyroid gland primarily secretes the prohormone T4, along with a smaller amount of the biologically active T3. nih.gov Most of the active T3 is produced in peripheral tissues through the enzymatic conversion of T4. nih.gov Thyroid hormones are metabolized through several pathways, with the most significant being deiodination. nih.gov Other important pathways include glucuronidation and sulfation. nih.govnih.gov
Deiodination: This process is catalyzed by a family of selenium-containing enzymes called deiodinases and accounts for approximately 80% of the daily disposal of T4. clinicalgate.com
Type 1 Deiodinase (D1): Found mainly in the liver, kidneys, and thyroid, D1 is responsible for converting T4 to T3 in the periphery and also for clearing reverse T3 (rT3) from the circulation. nih.gov
Type 2 Deiodinase (D2): Located in the central nervous system, pituitary, and brown adipose tissue, D2 plays a key role in locally regulating the amount of active T3 within cells. nih.gov
Type 3 Deiodinase (D3): This enzyme inactivates thyroid hormones by converting T4 to the inactive metabolite rT3 and T3 to 3,3'-T2. nih.gov It is important for protecting tissues from excessive thyroid hormone exposure, particularly during development. nih.gov
Glucuronidation and Sulfation: These conjugation reactions occur primarily in the liver. The addition of glucuronic acid or sulfate to the phenolic hydroxyl group of thyroid hormones inactivates them and prepares them for excretion. nih.govoncohemakey.com Sulfation can also accelerate the deiodination of iodothyronines by the D1 enzyme, thus promoting their irreversible degradation. nih.gov
Excretion Pathways of Thyroid Hormone Metabolites
The metabolites of thyroid hormones are eliminated from the body through both biliary/fecal and urinary routes.
Biliary and Fecal Excretion: Glucuronide conjugates of thyroid hormones are excreted into the bile. nih.gov This process can lead to an enterohepatic circulation, where the hormones are reabsorbed from the intestine. nih.govoup.com Ultimately, a significant portion of daily T4 production, around 20%, is excreted in the feces, likely as glucuronide conjugates. oup.com
Urinary Excretion: While the biliary-fecal route is significant, some thyroid hormone metabolites are also excreted in the urine. For instance, a considerable amount of thyronine (T0) is found in the urine in the form of its acetic acid analogue, suggesting that deamination is a more prominent metabolic pathway than what is indicated by the low circulating levels of these metabolites. clinicalgate.comoncohemakey.com
Advanced Analytical Methodologies in Thyroid Hormone Research
Spectroscopic and Chromatographic Techniques for Qualitative and Quantitative Analysis
Spectroscopic and chromatographic techniques form the bedrock of analytical chemistry for the qualitative and quantitative determination of thyroid hormones. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including Ultraviolet (UV) and Mass Spectrometry (MS), is widely employed due to its high sensitivity and specificity ijpsnonline.comijrpr.com.
HPLC-UV and HPLC-MS/MS: HPLC-UV methods are commonly used for the estimation of levothyroxine sodium (L-T4S) and liothyronine (B1675554) sodium (L-T3S) in pharmaceutical formulations ijpsnonline.comijrpr.comnih.gov. A validated HPLC-UV method for levothyroxine quantification in orodispersible minitablets utilized a Hypersil GOLD C18 column (100 x 2.1 mm, 3µm) with a mobile phase of methanol: 0.05% formic acid (55:45) and detection at 225 nm. This method demonstrated linearity in the range of 2-20 µg/mL (R²=0.9982), with a limit of quantification (LOQ) of 0.17 µg/mL and a limit of detection (LOD) of 0.05 µg/mL conicet.gov.ar. For the simultaneous determination of levothyroxine and liothyronine, a reversed-phase HPLC system using a C-18 column (Phenomenax, 250 x 4.6mm i.d.) with acetonitrile: water (25:75 v/v) as the mobile phase and UV detection at 300 nm has been developed. The retention times were found to be 2.08 min for levothyroxine and 5.02 min for liothyronine afjbs.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced specificity, precision, and lower limits of quantification, making it invaluable for measuring thyroid hormones, especially in complex biological matrices like serum and cerebrospinal fluid (CSF) researchgate.netmdpi.commdpi.com. This technique can provide comprehensive profiles of iodothyronines and thyronamines, addressing issues of protein binding interference often encountered with immunoassay methods researchgate.net. An optimized LC-MS method for T3 and T4 hormone levels in CSF and serum utilizes high-resolution accurate mass detection via Orbitrap MS and reverse-phase chromatography, achieving full chromatographic separation of nine thyroid hormone metabolites within a 7-minute run time with recovery rates ranging from 96-107% mdpi.comendocrine-abstracts.org.
UV-Visible Spectrophotometry: UV-Vis spectrophotometry is a simpler and less expensive technique compared to chromatographic methods, relying on the measurement of analyte absorbance at specific wavelengths ijrpr.com. For instance, the UV-Vis spectrum of thyroxine (T4) shows two main broad peaks at 238 nm and 280 nm ufjf.br. This method can be used for the quality control of iodine, a crucial component in thyroid hormone synthesis, in urine samples, demonstrating linearity (r) = -0.9974, a detection limit of 2.26 µg/L, and an LOQ of 7.54 µg/L aip.org. UV-absorption and fluorescence spectroscopy have also been utilized to investigate the interaction of L-Thyroxine with human serum albumin, determining binding constants and Stern–Volmer quenching constants sciencepublishinggroup.com.
Table 1: Selected Chromatographic Parameters for Thyroid Hormone Analysis
| Analyte | Method | Column Type | Mobile Phase | Detection Wavelength (nm) | Linearity Range | LOD/LOQ | Reference |
| Levothyroxine | HPLC-UV | Hypersil GOLD C18 (100 x 2.1 mm, 3µm) | Methanol: 0.05% Formic Acid (55:45) | 225 | 2-20 µg/mL | LOD: 0.05 µg/mL, LOQ: 0.17 µg/mL | conicet.gov.ar |
| Levothyroxine & Liothyronine | RP-HPLC | C-18 (Phenomenax, 250 x 4.6mm i.d.) | Acetonitrile: Water (25:75 v/v) | 300 | Not specified | Not specified | afjbs.com |
| T3 & T4 | LC-MS/MS | Luna Omega 1.6μm Polar C18 | Methanol-water mixture (after SPE) | Mass Spectrometry | Not specified | Not specified | mdpi.comendocrine-abstracts.org |
Electrochemical Biosensor Development for Thyroid Hormone Detection
Electrochemical biosensors represent a promising avenue for the direct and rapid quantification of thyroid hormones, offering advantages such as high specificity, sensitivity, and speed nih.govupes.ac.in. These biosensors typically convert a biological recognition event into an electronic signal google.com.
Biosensor Design and Performance: Recent advancements include the development of novel and selective electrochemical bioassays for free triiodothyronine (fT3) using a glassy carbon electrode modified with a Fe3O4@graphene nanocomposite, an anti-PDIA3 antibody, and laccase. This biosensor demonstrated a sensitive response to fT3 in a concentration range of 10–200 µM, with a detection limit of 27 nM and a limit of quantification of 45.9 nM. Notably, it maintained selectivity even in the presence of interfering substances such as ascorbic acid, tyrosine, and levothyroxine nih.govnih.gov.
Another innovative approach involves molecularly imprinted polymer (MIP) based biosensors. A pioneering electroanalytical biosensor designed for liothyronine estimation utilized molecularly imprinted poly-pyrrole (MIP-Ppy). This sensor exhibited a linear response within the concentration range of 50–300 pg/mL (r² = 0.986) with a remarkable limit of detection (LOD) of 80 pg/mL. Interference studies confirmed its robustness, showing negligible response alterations. When applied to the assay of liothyronine tablets, the MIP-Ppy biosensor showed 90.7% recovery, comparable to traditional HPLC methods which yielded 91.2% recovery researchgate.netresearchgate.net. Similarly, a thyroxine biosensor has been developed using both molecularly imprinted polymer and antibody-based methods, capable of measuring thyroxine in saliva with high sensitivity and selectivity upes.ac.in.
Table 2: Performance Characteristics of Electrochemical Biosensors for Thyroid Hormones
| Analyte | Biosensor Type | Electrode Modification | Linear Range | Detection Limit (LOD) | Limit of Quantification (LOQ) | Selectivity | Reference |
| fT3 | Electrochemical Bioassay | Glassy Carbon Electrode with Fe3O4@graphene nanocomposite, anti-PDIA3 antibody, laccase | 10–200 µM | 27 nM | 45.9 nM | Selective against ascorbic acid, tyrosine, levothyroxine | nih.govnih.gov |
| Liothyronine (T3) | MIP-Ppy Electroanalytical Biosensor | Molecularly Imprinted Poly-pyrrole | 50–300 pg/mL | 80 pg/mL | Not specified | Robust against interferences | researchgate.netresearchgate.net |
Methodologies for Studying In Vitro Dissolution and Release Profiles in Research Settings
In vitro dissolution testing is a critical methodology for evaluating the release characteristics of thyroid hormone formulations in research settings. These studies provide insights into the drug's release behavior, which can be indicative of its potential bioavailability fda.govnih.gov.
Standard Dissolution Testing Procedures: For levothyroxine sodium tablets, dissolution studies are typically performed using USP apparatus types (e.g., rotating paddle or rotating basket methods). Common dissolution media include USP hydrochloric acid buffer pH 1.2, USP acetate (B1210297) buffer pH 4.5, and USP phosphate (B84403) buffer pH 6.8, often with a medium volume of 500 mL. Agitation speeds can vary, such as 100 rpm for the rotating basket and 50 rpm or 75 rpm for the rotating paddle apparatus. Multi-point dissolution studies are recommended, with time points including 10, 20, 30, 45, 60, 80, 100, and 120 minutes, or until 80% of the labeled claim is dissolved, to obtain a complete dissolution profile fda.govnih.gov.
Research findings indicate that for levothyroxine sodium, the highest dissolution rate and complete release are often achieved in pH 1.2 medium, with more than 85% dissolved within 15 minutes. In contrast, the lowest amounts of drug released are observed in acetate buffer pH 4.5, attributed to lower solubility in this pH range. In phosphate buffer pH 6.8, drug dissolution increases, with over 85% of levothyroxine sodium dissolving within 15 to 20 minutes nih.gov.
For liothyronine sodium (T3) slow-release capsules, in vitro drug release profiles have been evaluated using the United States Pharmacopeia Apparatus type II (paddle method) at a speed of 50 rpm and a temperature of 37°C in phosphate buffered saline media (pH = 7.2 to 7.4). Aliquots are taken periodically for up to 24 hours and analyzed using validated methods, such as enzyme-linked immunosorbent assay (ELISA) nih.govcarolinacompounding.com. Studies have shown that formulations containing liothyronine sodium with excipients like Methocel E4M or SimpleCap can exhibit slow-release kinetic patterns, including Peppas and Zero Order. For instance, a formulation with 30% Methocel E4M and 70% SimpleCap released 100% of the drug within the initial 12 hours, following a Zero Order kinetic pattern nih.govcarolinacompounding.comgoogle.com.
Table 3: Representative In Vitro Dissolution Parameters for Thyroid Hormones
| Analyte | Apparatus Type | Dissolution Medium | Agitation Speed (rpm) | Temperature (°C) | Key Findings (Levothyroxine) | Reference |
| Levothyroxine Sodium | USP Type I/II (Basket/Paddle) | USP Hydrochloric Acid Buffer pH 1.2, USP Acetate Buffer pH 4.5, USP Phosphate Buffer pH 6.8 | 50-100 | 37 | Highest dissolution at pH 1.2 (>85% in 15 min); lowest at pH 4.5; increased dissolution at pH 6.8 (>85% in 15-20 min) | nih.gov |
| Liothyronine Sodium (Slow-Release) | USP Type II (Paddle) | Phosphate Buffered Saline (pH 7.2-7.4) | 50 | 37 | Formulations with Methocel E4M or SimpleCap show Peppas and Zero Order kinetics; 100% release in 12 hours for some formulations | nih.govcarolinacompounding.comgoogle.com |
Preclinical Research Models and Experimental Approaches for Thyroid Hormone Studies
In Vitro Cell Culture Models for Investigating Thyroid Hormone Effects
In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms of thyroid hormone action at the cellular level. These models allow for controlled experiments that can elucidate the direct effects of T4 and T3 on cellular processes such as proliferation, differentiation, and gene expression.
A variety of cell lines have been employed to study the effects of thyroid hormones. For instance, studies have utilized human cancer cell lines to investigate the dual role of T3 and T4 in cell proliferation. In some cancer cell lines, such as pancreatic (hPANC-1) and adrenocortical carcinoma (H295R), thyroid hormones have been shown to inhibit proliferation, while in others, like insulinoma (hCM) and another adrenocortical carcinoma line (SW13), they can induce it, highlighting a cell-specific effect.
The human granulosa-like tumor cell line, KGN, has been instrumental in studying the role of thyroid hormones in reproductive endocrinology. In these cells, T3 has been shown to enhance the expression of key enzymes involved in steroidogenesis. This model allows researchers to explore the direct impact of T3 on the molecular machinery of hormone production in ovarian cells.
Furthermore, in vitro models of neuronal differentiation, using fetal human neuroepithelial cells (FNC) and human mesenchymal stem cells (hMSC), have demonstrated the potent effects of T3 on neuronal development. In these models, T3 induces various biological responses, including the expression of neuronal markers, showcasing its critical role in brain development.
| Cell Line | Hormone(s) Studied | Observed Effects | Reference |
|---|---|---|---|
| hPANC-1 (Pancreatic Cancer) | T3, T4 | Inhibition of cell proliferation. | |
| hCM (Insulinoma) | T3, T4 | Induction of cell proliferation. | |
| KGN (Granulosa-like Tumor) | T3 | Enhanced expression of steroidogenic enzymes. | |
| FNC (Fetal Human Neuroepithelial Cells) | T3 | Induction of migration and expression of neuronal markers. | |
| hMSC (Human Mesenchymal Stem Cells) | T3 | Inhibition of cell adhesion and increased expression of neuronal markers. | |
| LS180 and Caco-2 (Human Colon Carcinoma) | T3, T4 | Upregulation of P-glycoprotein (P-gp) expression. |
In Vivo Animal Models in Thyroid Hormone Research
In vivo animal models are crucial for understanding the systemic effects of thyroid hormones and for evaluating therapeutic strategies in a whole-organism context. These models allow for the study of complex physiological interactions that cannot be replicated in vitro.
Rodent Models for Thyroid Hormone Physiology and Metabolism
Rodents, particularly rats and mice, are the most extensively used animal models in thyroid hormone research due to their physiological similarities to humans and the availability of genetic manipulation tools.
One of the key areas of investigation using rodent models is the comparison of T4 monotherapy versus combination therapy with T4 and T3. Seminal studies by Escobar-Morreale and colleagues utilized thyroidectomized rats to demonstrate that treatment with levothyroxine alone failed to restore normal T3 concentrations in all tissues, a state referred to as "tissue hypothyroidism". These studies provided a strong rationale for exploring the benefits of combined T4/T3 therapy. In these models, only the combined administration of T4 and T3 was able to restore euthyroidism simultaneously in all tissues of the thyroidectomized rats.
| Treatment Group | Serum T4 | Serum T3 | Tissue T3 Restoration | Reference |
|---|---|---|---|---|
| T4 Monotherapy | Supraphysiological | Normal | Incomplete in some tissues | |
| Combined T4 + T3 Therapy | Normal | Normal | Restored in all tissues |
Transgenic mouse models have further revolutionized the study of thyroid hormone action. The Thyroid Hormone Action Indicator (THAI) mouse, for example, utilizes a firefly luciferase reporter gene under the control of a thyroid hormone-responsive promoter. This model allows for the real-time, tissue-specific assessment of thyroid hormone signaling in living animals. Studies using THAI mice have demonstrated the tissue-specific effects of T3, showing varying levels of luciferase activity in different organs, which reflects the differential sensitivity of tissues to thyroid hormone.
| Tissue | Relative Luciferase Activity (Basal) | Response to T3 | Reference |
|---|---|---|---|
| Liver | High | Significant Increase | |
| Brown Adipose Tissue (BAT) | Moderate | Significant Increase | |
| Heart | Low | Moderate Increase | |
| Testicle | Very High | Moderate Increase |
Methodological Considerations for Studying Thyroid Hormone Action in Research Contexts
Several methodological considerations are critical for the accurate interpretation of data from preclinical thyroid hormone studies. A key aspect is the acknowledgment of interspecies differences in thyroid physiology. For instance, the contribution of the thyroid gland to circulating T3 is higher in rodents than in humans. This difference is important when extrapolating findings from rodent models of T4 monotherapy to human patients.
Another significant consideration is the limitation of using serum thyroid-stimulating hormone (TSH) as the sole biomarker for euthyroidism. Preclinical studies have shown that normalizing serum TSH with T4 monotherapy does not necessarily guarantee normal T3 levels in all peripheral tissues. This highlights the importance of assessing tissue-specific markers of thyroid hormone action to gain a more comprehensive understanding of the metabolic state.
Furthermore, the pharmacokinetics of T3 and T4, including their absorption, distribution, metabolism, and excretion, are crucial factors in designing and interpreting preclinical studies. The distinct pharmacokinetic profiles of T4 (a prohormone with a longer half-life) and T3 (the active hormone with a shorter half-life) must be considered when developing and evaluating combination therapies.
Structure Activity Relationship Sar in Thyroid Hormone Research
Structural Determinants Governing Thyroid Hormone Receptor Binding and Activation
Thyroid hormone receptors (TRs) belong to the nuclear receptor superfamily and act as transcription factors that regulate gene expression upon binding to their ligand, thyroid hormone. ub.educsic.eswikipedia.orgnih.gov TRs typically function as heterodimers with retinoid X receptors (RXRs), binding to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. csic.eswikipedia.orgnih.govebi.ac.ukresearchgate.net
The structure of thyroid hormones, particularly T3 and T4, is characterized by a diphenyl ether linkage connecting two iodinated benzene (B151609) rings and an alanine (B10760859) side chain. oncohemakey.com Key structural features critical for their binding to TRs and subsequent activation include:
Iodine atoms: The number and position of iodine atoms are paramount for binding affinity and biological activity. T3, with three iodine atoms (at positions 3, 5, and 3'), exhibits a significantly higher binding affinity for TRs compared to T4, which has four iodine atoms (at positions 3, 5, 3', and 5'). ub.eduoncohemakey.comcsic.esmdpi.com T3's dissociation from the TR-RXR complex is also faster than from TR-T3:RXR alone. rcsb.org
Diphenyl ether linkage: This linkage provides a unique orthogonal ring conformation that facilitates interaction with specific receptor proteins. oncohemakey.com
Alanine side chain: The L-alanine side chain at position 1 is a common feature. Modifications to this side chain can still yield active thyroid hormones. oncohemakey.comfrontiersin.org
In the absence of thyroid hormone, TRs bind to TREs, often as heterodimers with RXRs, and are associated with corepressor proteins, which suppress basal transcriptional activity. ub.educsic.eswikipedia.orgebi.ac.uk Upon hormone binding, the ligand-binding domain (LBD) of the TR undergoes a conformational change, leading to the release of corepressors and the recruitment of coactivator proteins, thereby activating gene transcription. ub.educsic.eswikipedia.orgebi.ac.uk The LBD is comprised of twelve amphipathic helices, some of which interact with coactivators and corepressors. ub.edu X-ray crystallographic studies of TR LBDs have provided detailed insights into these hormone-receptor interactions. oncohemakey.comnih.govresearchgate.net
Impact of Molecular Modifications on Thyroid Hormone Analog Activity
Deiodination: The primary mechanism for activating T4 is selective deiodination. Removal of the 5' iodine group from T4 by deiodinase enzymes (DIO1 or DIO2) produces the more active T3. oncohemakey.commdpi.comoup.comoup.com Conversely, inner ring deiodination of T4 yields reverse T3 (rT3), which is largely inactive in terms of genomic actions. frontiersin.orgoup.comoup.com The relative activities of outer ring deiodination (ORD) and inner ring deiodination (IRD) pathways are critical in regulating thyroid hormone bioactivity. oup.comoup.com
Side Chain Modifications:
Triiodothyroacetic acid (Triac) and Tetraiodothyroacetic acid (Tetrac): These are acetic acid metabolites of T3 and T4, respectively, formed by L-amino acid oxidase and thyroid hormone aminotransferase. oncohemakey.comfrontiersin.org Triac is a potent full TR agonist, with a slightly higher affinity for TRβ compared to TRα, and has been effective in treating some cases of Resistance to Thyroid Hormone (RTH). oncohemakey.com Tetrac exhibits reduced potency relative to Triac. oncohemakey.com Both Triac and Tetrac have shown potential in reducing cancer progression and suppressing recurrence. mdpi.com
Sulfation: Sulfation of iodothyronines can significantly impact their deiodination. For instance, the inner ring deiodination of T3 sulfate (B86663) (T3S) by human ID1 is approximately 40 times faster than that of non-sulfated T3. oup.com Sulfation of T4 can block its outer ring deiodination by rat ID1, while accelerating the outer ring deiodination of reverse T3 sulfate (T2S). oup.comoup.com
Thyroid Hormone Receptor Subtype Selectivity: The two main TR subtypes, TRα and TRβ, differ in certain structural elements, including a loop between helices 1 and 3 and a single amino acid residue in the hormone-binding pocket (Asn in TRβ vs. Ser in TRα). researchgate.net These differences can influence ligand recognition and the effects of ligand binding on coactivator and corepressor interactions. researchgate.net Developing compounds that selectively modulate TRβ, for example, could offer therapeutic advantages by targeting specific metabolic effects (e.g., lipid lowering) while avoiding undesirable effects mediated by TRα (e.g., on the heart). oncohemakey.comcsic.esresearchgate.net
The following table summarizes the relative binding affinities of T3 and T4 for thyroid hormone receptors:
| Compound Name | Thyroid Hormone Receptor (TR) Binding Affinity (Kd) | Relative Activity (compared to T3) | PubChem CID |
| Liothyronine (B1675554) (T3) | 0.06 nM mdpi.com | Major active form oncohemakey.comclevelandclinic.org | 5920 |
| Levothyroxine (T4) | 2 nM mdpi.com | Prohormone, largely inactive clevelandclinic.org | 5819 |
Note on Data Table: The binding affinity (Kd) values provided are approximate and can vary depending on the specific experimental conditions and TR isoform studied. The relative activity indicates the general biological potency.
Interactions with Other Biological Systems and Compounds in a Research Context
Molecular Crosstalk with Endogenous Signaling Pathways
The primary active component, liothyronine (B1675554) (T3), and its prohormone, levothyroxine (T4), engage in significant crosstalk with several key endogenous signaling pathways, modulating a wide array of cellular processes.
The most well-characterized mechanism of thyroid hormone action is mediated by nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors. drugs.comderbyshiremedicinesmanagement.nhs.uk There are two major isoforms, TRα and TRβ, which, upon binding to T3, undergo conformational changes. drugs.com This binding typically occurs on specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. nih.gov The TRs can bind to DNA as monomers, homodimers, or, most commonly, as heterodimers with the retinoid X receptor (RXR). nih.gov This interaction with nuclear receptors allows thyroid hormones to regulate the transcription of a vast number of genes involved in metabolism, growth, and development. derbyshiremedicinesmanagement.nhs.uknih.gov While T3 is the primary ligand with a higher affinity for TRs, T4 can also bind to and activate these receptors, suggesting it may have a more direct biological role than simply being a prohormone. drugs.comterrainnaturalmedicine.comdntb.gov.ua
Beyond the classical nuclear receptor pathway, thyroid hormones exhibit non-genomic actions by interacting with various kinase signaling pathways. These rapid effects are often initiated at the plasma membrane. For instance, thyroid hormones can bind to the integrin αvβ3 receptor, which in turn activates the phosphatidylinositol 3-kinase (PI3K) and the ERK1/2 MAP kinase pathways. drugs.com Activation of these kinase cascades can influence cellular processes such as proliferation and differentiation. Furthermore, research has indicated that signaling by tyrosine kinases can regulate the interaction between thyroid hormone receptors and corepressor proteins like SMRT (silencing mediator of retinoic acid and thyroid hormone receptor), thereby modulating T3R-mediated gene repression. nih.gov Some studies also suggest that cytoplasmic thyroid hormone receptors can interact with and activate kinases, participating in pathways like the PI3K pathway, independent of direct DNA binding. nih.gov
Thyroid hormones have been shown to regulate the expression and function of various ion channels, which is crucial for cellular excitability, particularly in cardiac and neuronal tissues. Research in rat atria has demonstrated that T3 can increase the mRNA expression of the Kv1.5 potassium channel and decrease the expression of L-type calcium channels. drugbank.com This alteration in ion channel expression leads to changes in ionic currents that can affect the action potential duration. drugbank.com In the rat left ventricle, thyroid hormone status differentially regulates the mRNA levels of several voltage-gated potassium channels, including Kv1.4, Kv1.5, Kv2.1, and Kv4.2. nih.gov Furthermore, T3 has been observed to upregulate the concentration of Na+ channels in rat soleus muscle. genome.jp In cultured chick ventricular cells, thyroid hormone augments the influx of calcium through slow Ca2+ channels, partly by increasing the number of these channels. The function of the sodium-potassium pump, which is vital for maintaining cellular ion gradients, is also influenced by potassium levels, which in turn affects cellular response to thyroid hormones. mdpi.com
Interactive Table: Thyroid Hormone Effects on Ion Channels
| Ion Channel Type | Effect of Thyroid Hormone (T3) | Tissue/Model | Research Finding |
|---|---|---|---|
| Potassium Channels (Kv1.5) | Increased mRNA expression | Rat Atrium | T3 increases the expression of Kv1.5, leading to an increase in outward potassium currents. drugbank.com |
| Potassium Channels (Kv1.4, Kv1.5, Kv2.1, Kv4.2) | Differential regulation of mRNA levels | Rat Left Ventricle | Thyroid status alters the expression of various potassium channel subunits. nih.gov |
| L-type Calcium Channels | Decreased mRNA expression | Rat Atrium | T3 reduces the expression of L-type calcium channels, decreasing inward calcium currents. drugbank.com |
| Slow Calcium Channels | Increased number and function | Cultured Chick Ventricular Cells | Thyroid hormone enhances transsarcolemmal calcium influx. |
| Sodium Channels | Upregulation of concentration | Rat Soleus Muscle | T3 increases the number of Na+ channels. genome.jp |
| Sodium-Potassium Pump | Function influenced by potassium levels | General Cellular Level | Adequate potassium is necessary for the pump's function, which is crucial for thyroid hormone utilization. mdpi.com |
Influences of Specific Chemical Entities on Thyroid Hormone Metabolism and Action
The metabolism and physiological effects of levothyroxine and liothyronine can be significantly altered by various chemical compounds.
Amiodarone, an iodine-rich antiarrhythmic drug, has complex effects on thyroid function. nih.gov Its high iodine content can inhibit thyroid hormone synthesis and release through the Wolff-Chaikoff effect. nih.govmedicalnewstoday.com Amiodarone also inhibits the activity of 5'-deiodinase, the enzyme responsible for the peripheral conversion of T4 to the more active T3. nih.govijbcp.com This leads to a decrease in serum T3 levels and an increase in serum T4 and reverse T3 (rT3) concentrations. medicalnewstoday.comijbcp.com Furthermore, amiodarone can interfere with the binding of T3 to its nuclear receptors and may have direct cytotoxic effects on thyroid follicular cells. genome.jpijbcp.com
High doses of glucocorticoids can impact thyroid hormone levels. They have been shown to reduce the peripheral conversion of T4 to T3. Glucocorticoids can also decrease the pituitary production of thyroid-stimulating hormone (TSH) in high doses. In research involving avian embryonic pituitary cells, glucocorticoids and thyroid hormones have been found to act synergistically to increase the abundance of growth hormone-producing cells.
Certain anticonvulsant drugs, such as phenytoin and carbamazepine, can accelerate the metabolism of thyroid hormones. nih.gov The proposed mechanism involves the induction of hepatic microsomal enzymes (CYP450 enzymes) that are responsible for the degradation of T4 and T3. mdpi.com This increased metabolic clearance can lead to a reduction in serum concentrations of total and free T4 and T3. Some evidence also suggests that these drugs may interfere with the binding of thyroid hormones to thyroxine-binding globulin (TBG).
Interactive Table: Influence of Chemical Entities on Thyroid Hormone Parameters
| Chemical Entity | Effect on T4 Levels | Effect on T3 Levels | Effect on TSH Levels | Mechanism of Action |
|---|---|---|---|---|
| Amiodarone | Increase medicalnewstoday.comijbcp.com | Decrease medicalnewstoday.comijbcp.com | Initially may increase, then normalizes medicalnewstoday.com | Inhibition of 5'-deiodinase, iodine-induced effects (Wolff-Chaikoff), potential direct cytotoxicity. nih.govgenome.jpmedicalnewstoday.comijbcp.com |
| Glucocorticoids | No significant direct effect reported | Decrease (at high doses) | Decrease (at high doses) | Inhibition of peripheral T4 to T3 conversion, suppression of pituitary TSH secretion. |
| Phenytoin | Decrease mdpi.com | Decrease | Generally normal mdpi.com | Induction of hepatic metabolizing enzymes (CYP450), potential displacement from binding proteins. mdpi.com |
| Carbamazepine | Decrease | Decrease | Generally normal | Induction of hepatic metabolizing enzymes (CYP450), potential displacement from binding proteins. |
Theoretical Frameworks and Computational Modeling in Thyroid Hormone Research
Systems Biology Approaches to Thyroid Hormone Regulation and Action
Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems. In the context of thyroid physiology, this approach is crucial for deciphering the intricate network that governs the synthesis, distribution, metabolism, and action of thyroid hormones.
The regulation of thyroid hormone levels is maintained by a sophisticated feedback system known as the hypothalamic-pituitary-thyroid (HPT) axis. nih.govnih.gov This network involves the hypothalamus, the anterior pituitary gland, and the thyroid gland. nih.govnih.gov The hypothalamus secretes thyrotropin-releasing hormone (TRH), which prompts the pituitary gland to release thyroid-stimulating hormone (TSH). nih.govnih.govnih.gov TSH then stimulates the thyroid gland to produce and release T4 and T3. nih.govclevelandclinic.orgjci.org These hormones, in turn, exert negative feedback on the hypothalamus and pituitary, thus maintaining homeostasis. nih.govnih.gov
Mathematical models have been developed to represent this regulatory network, often using systems of differential equations. researchgate.netnih.govemory.edu These models can simulate the dynamic concentrations of TRH, TSH, T4, and T3, capturing the feedback mechanisms that control hormone pools. researchgate.net Computational frameworks can link physiologically based pharmacokinetic (PBPK) models, which describe the absorption, distribution, metabolism, and excretion of substances, with models of thyroid hormone kinetics. nih.govoup.com This integration allows for a quantitative understanding of how various factors, from iodine intake to the presence of disrupting chemicals, can impact circulating hormone levels. researchgate.netnih.govoup.com
These systems-level models are not limited to the HPT axis. They also incorporate processes such as the conversion of the prohormone T4 to the more biologically active T3 by deiodinase enzymes in peripheral tissues. nih.govphysiology.org Furthermore, they can model the transport of thyroid hormones into cells, which is mediated by specific transporters like the monocarboxylate transporter 8 (MCT8). jci.orgnih.gov By simulating these interconnected processes, systems biology provides a holistic view of thyroid hormone physiology, helping to explain complex clinical observations and predict the system's response to various perturbations. researchgate.netnih.gov
Predictive Modeling for Molecular Interactions and Biological Outcomes
Predictive modeling, utilizing in silico methods, offers powerful tools to investigate the molecular interactions of thyroid hormones and forecast their biological effects. These computational techniques are essential for understanding how T3 and T4, the components of Euthyral, interact with their primary targets, the thyroid hormone receptors (TRs), and other proteins.
Thyroid hormone action is primarily mediated by T3 binding to nuclear TRs (TRα and TRβ), which are ligand-dependent transcription factors that regulate the expression of target genes. physiology.orgresearchgate.netmdpi.com Computational methods like molecular docking and molecular dynamics simulations are used to model the binding of T3 and T4 to the ligand-binding domain of these receptors. nih.govfrontiersin.orgnih.gov These models have provided atomic-level insights into why T3 has a greater biological potency and binding affinity than T4. nih.gov For instance, modeling studies have elucidated how specific amino acid residues within the receptor's binding pocket interact differently with the inner and outer rings of T3 versus T4, affecting the stability of the hormone-receptor complex. nih.gov
In silico models are also developed to predict the potential for various chemical compounds to disrupt thyroid hormone homeostasis. nih.govacs.orgnih.gov These models can screen for interactions with key proteins in the thyroid system, including:
Thyroid Peroxidase (TPO): An enzyme essential for hormone synthesis. nih.govmdpi.com
Transthyretin (TTR): A key transport protein for T4 in the bloodstream. nih.govnih.gov
Deiodinases (DIOs): Enzymes that convert T4 to T3. nih.govnih.gov
Thyroid Hormone Receptors (TRs): The nuclear receptors that mediate hormone action. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a prominent type of predictive model in this field. mdpi.com QSARs use statistical methods to correlate the chemical structure of compounds with their biological activity, such as their ability to bind to TTR or inhibit TPO. mdpi.comnih.gov Machine learning algorithms, including random forests, support vector machines, and neural networks, are increasingly used to develop more accurate and robust predictive models from high-throughput screening data. nih.govacs.org
The table below summarizes various in silico models developed to predict interactions with key molecular targets within the thyroid hormone system.
| Model Type | Molecular Target | Purpose | Key Findings |
| Molecular Docking & Dynamics | Thyroid Hormone Receptor (TRα/TRβ) | To understand the structural basis of T3 and T4 binding and selectivity. nih.govnih.gov | Revealed that specific residues are critical for the higher affinity of T3 over T4, influencing receptor conformation. nih.gov |
| Machine Learning (e.g., Random Forest, SVM) | Thyroid Peroxidase (TPO), TR, Deiodinases (DIOs) | To develop classifiers that predict whether a chemical will interact with and potentially disrupt these targets. nih.govacs.org | Classifiers for TPO and TR performed with high accuracy (F1 scores of 0.83 and 0.81, respectively). nih.gov |
| QSAR | Transthyretin (TTR) | To predict the binding affinity of chemicals to this major thyroid hormone transport protein. mdpi.comnih.gov | Identified key chemical features (e.g., phenols, aryl halides) that are enriched in compounds that bind to TTR. nih.gov |
| Molecular Docking | Integrin αvβ3 | To analyze the binding affinity of thyroid hormones and their metabolites to a membrane receptor. frontiersin.org | T3 and T4 showed high binding affinity, superior to that of linear RGD peptides, with the carboxylic group playing a key role in binding. frontiersin.org |
These predictive models are invaluable for prioritizing chemicals for further experimental testing, reducing the reliance on animal studies, and providing mechanistic insights into how substances can interfere with the complex signaling network of thyroid hormones. nih.govoup.comacs.org
Future Directions and Emerging Research Avenues for Thyroid Hormones
Development of Novel Research Models for Comprehensive Understanding
To unravel the complexities of thyroid hormone action, researchers are developing more sophisticated models that go beyond traditional approaches. These new models are crucial for dissecting molecular pathways and for the preclinical evaluation of new therapeutic strategies.
Genetically Engineered Animal Models: Mouse models with targeted deletions (knockouts) of specific TR isoforms or deiodinase enzymes have been instrumental in revealing the distinct roles of these proteins in vivo. nih.govnih.gov For example, mice lacking all TRs still develop thyroid follicular cells, providing insights into developmental processes. nih.gov Future development of more refined models, such as those with tissue-specific or conditional gene knockouts, will allow for a more precise understanding of thyroid hormone action in specific physiological contexts, like energy expenditure and metabolism. nih.gov
Advanced In Vitro Systems: While animal models are invaluable, in vitro systems using specific cell lines allow for controlled studies of molecular mechanisms. The development of three-dimensional organoids that more closely mimic the architecture and function of human tissues, including the thyroid and target organs, represents a significant step forward. These models can be used to study hormone synthesis, transport, and action in a more physiologically relevant context.
Computational and Predictive Models: Computational approaches are increasingly being used to model the complex dynamics of the thyroid hormone system. Quantitative structure-activity relationship (QSAR) models, for instance, are being developed to predict how different chemical substances might disrupt the thyroid system. mdpi.com These in silico models can help prioritize chemicals for further testing and advance hazard assessments without relying on animal studies. mdpi.com
Integration of Multi-Omics Data in Thyroid Hormone Research
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has opened new avenues for a systems-level understanding of thyroid hormone action. The integration of these large datasets, often referred to as multi-omics, provides a more holistic view of the molecular responses to thyroid hormones. frontiersin.orgnih.gov
Mass spectrometry (MS) has become a key technology in this field, enabling the detection of thousands of proteins and metabolites in biological samples. frontiersin.org By applying multi-omics approaches, researchers can move beyond single-gene or single-protein analyses to identify entire networks and pathways regulated by thyroid hormones. frontiersin.orgnih.gov
A key application of this approach is in toxicology and chemical risk assessment. For example, a multi-omics study on thyroid toxicity demonstrated that this integrated approach is superior to single-omics analysis in detecting responses at the regulatory pathway level. nih.govresearchgate.net Such studies can help elucidate the complex biological mechanisms of thyroid diseases and identify novel biomarkers for diagnosis and treatment response. frontiersin.org The sheer volume and complexity of multi-omics data necessitate the use of advanced computational tools, including machine learning algorithms, to identify meaningful patterns and generate new hypotheses. frontiersin.org
| Omics Field | Biomolecules Studied | Key Application in Thyroid Research |
|---|---|---|
| Genomics | DNA | Identifying genetic variations associated with thyroid disorders. |
| Transcriptomics | RNA | Analyzing gene expression changes in response to thyroid hormones. |
| Proteomics | Proteins | Mapping protein expression and post-translational modifications. |
| Metabolomics | Metabolites | Profiling small-molecule metabolites to understand metabolic shifts. |
Q & A
Basic: How should researchers design initial experiments to synthesize and characterize Euthyral?
Methodological Answer:
Begin with a literature review to identify existing synthesis protocols for structurally similar compounds. Design experiments using a stepwise approach:
- Synthesis Optimization : Use factorial design (e.g., varying temperature, catalysts, or solvents) to identify optimal reaction conditions .
- Characterization : Employ spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC) to confirm molecular structure and purity. For novel compounds, provide full spectral data and elemental analysis .
- Reproducibility : Document protocols in triplicate, including reagent purity, equipment calibration, and environmental controls (e.g., humidity) .
Basic: What strategies are effective for conducting a systematic literature review on this compound’s pharmacological properties?
Methodological Answer:
- Database Selection : Use PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") to filter peer-reviewed studies .
- Critical Appraisal : Prioritize studies with robust experimental designs (e.g., controlled trials, validated assays) and exclude non-peer-reviewed sources .
- Gap Analysis : Tabulate inconsistencies in reported bioactivity data, noting variables like dosage, model organisms, or assay sensitivity .
Advanced: How can researchers resolve contradictions in this compound’s reported spectroscopic data across studies?
Methodological Answer:
- Comparative Analysis : Compile raw spectral data from multiple sources and normalize experimental conditions (e.g., solvent, instrument resolution) .
- Validation Experiments : Replicate disputed analyses using standardized protocols and include internal reference compounds .
- Statistical Evaluation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets or systematic errors .
Advanced: What methodologies are recommended for optimizing this compound’s synthetic yield while minimizing byproducts?
Methodological Answer:
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time, stoichiometry) to predict optimal conditions .
- Byproduct Profiling : Use LC-MS to identify side products and adjust reaction pathways (e.g., protecting group strategies) .
- Green Chemistry Principles : Substitute toxic solvents with biodegradable alternatives (e.g., ionic liquids) and monitor energy efficiency via calorimetry .
Advanced: How can multi-omics data be integrated to study this compound’s mechanism of action?
Methodological Answer:
- Data Frameworks : Use systems biology tools (e.g., KEGG pathways, STRING-DB) to correlate transcriptomic, proteomic, and metabolomic datasets .
- Network Analysis : Identify hub genes/proteins affected by this compound using centrality metrics (e.g., betweenness, degree) .
- Experimental Validation : Apply CRISPR-Cas9 knockouts or siRNA silencing to confirm key targets in vitro .
Basic: What steps ensure the validation of analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Linearity and Sensitivity : Test calibration curves across physiologically relevant concentrations (e.g., 1 nM–10 µM) .
- Matrix Effects : Spike this compound into plasma/urine and assess recovery rates using stable isotope-labeled internal standards .
- Inter-lab Validation : Share protocols with collaborative labs to verify reproducibility under varying conditions .
Advanced: How should researchers address this compound’s instability in aqueous environments during in vitro assays?
Methodological Answer:
- Degradation Kinetics : Monitor stability via UV-Vis spectroscopy under varying pH/temperature and derive Arrhenius equations .
- Stabilization Strategies : Test co-solvents (e.g., DMSO-cyclodextrin complexes) or lyophilization to enhance shelf life .
- Real-Time Monitoring : Use microfluidic systems with embedded sensors to track degradation during assays .
Basic: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values .
- Error Propagation : Calculate confidence intervals for potency metrics using bootstrap resampling .
- Outlier Handling : Apply Grubbs’ test or robust regression to exclude anomalous datapoints without bias .
Advanced: How can computational modeling predict this compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, validating with crystallographic data .
- Free Energy Calculations : Apply MM-GBSA/PBSA to estimate binding energies and rank analogs .
- Dynamic Simulations : Run MD simulations (>100 ns) to assess conformational stability and identify allosteric sites .
Advanced: What frameworks support ethical cross-disciplinary collaboration in this compound research?
Methodological Answer:
- Data Sharing Agreements : Draft MOUs specifying IP rights, data access tiers, and publication protocols .
- Ethical Review : Submit protocols to institutional boards for risk-benefit analysis, especially for animal/human studies .
- Interdisciplinary Training : Organize workshops to align terminology and methodologies (e.g., chemists with pharmacologists) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
